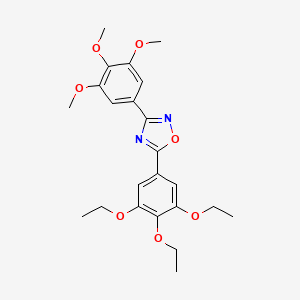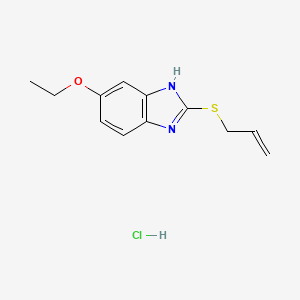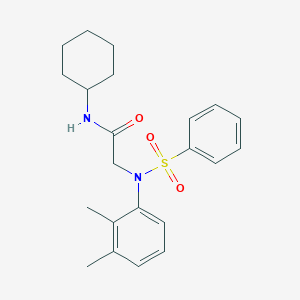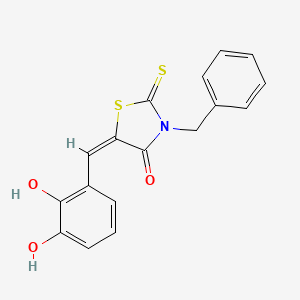![molecular formula C19H12O3 B5188299 7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
7-oxo-7H-benzo[de]anthracen-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-7H-benzo[de]anthracen-3-yl acetate is a synthetic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is also known as benzo[a]pyrene-7,8-dione acetate and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 7-oxo-7H-benzo[de]anthracen-3-yl acetate involves the formation of reactive intermediates that can bind to DNA and cause mutations. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates such as diol epoxides. These reactive intermediates can form covalent adducts with DNA, leading to mutations and DNA damage. The compound can also induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.
Biochemical and physiological effects:
7-oxo-7H-benzo[de]anthracen-3-yl acetate has been shown to induce a wide range of biochemical and physiological effects. It can induce DNA damage, mutations, and chromosomal aberrations in different cell types. The compound can also alter gene expression and protein synthesis, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The compound can also induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-oxo-7H-benzo[de]anthracen-3-yl acetate in lab experiments include its potent mutagenic and carcinogenic effects, which make it a useful tool to study the mechanisms of DNA damage and mutations. The compound is also widely available and relatively inexpensive. However, the compound has some limitations, including its toxicity and potential for environmental contamination. The compound also requires specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several future directions for research on 7-oxo-7H-benzo[de]anthracen-3-yl acetate. One direction is to study the metabolism and detoxification of the compound in different organisms, including humans. Another direction is to study the role of the compound in the development of different types of cancer and to identify potential therapeutic targets. The compound can also be used to study the effects of environmental pollutants on human health and to develop strategies to reduce their impact. Finally, the compound can be used to study the mechanisms of DNA damage and mutations and to develop new approaches for preventing and treating cancer.
Métodos De Síntesis
The synthesis of 7-oxo-7H-benzo[de]anthracen-3-yl acetate involves the reaction of benzo[a]pyrene with acetic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification by column chromatography. The yield of the product depends on the reaction conditions and ranges from 50-70%.
Aplicaciones Científicas De Investigación
7-oxo-7H-benzo[de]anthracen-3-yl acetate has been extensively used in scientific research due to its unique properties. It is a potent mutagen and carcinogen, and its ability to induce DNA damage and mutations has been extensively studied. It is also used as a model compound to study the metabolism and detoxification of PAHs in different organisms. The compound is also used to study the mechanism of action of other PAHs and their effects on cellular processes.
Propiedades
IUPAC Name |
(7-oxobenzo[a]phenalen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c1-11(20)22-17-10-9-13-12-5-2-3-6-14(12)19(21)16-8-4-7-15(17)18(13)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXERTVYWJNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-7H-benzo[de]anthracen-3-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)


![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)